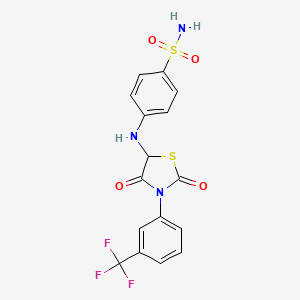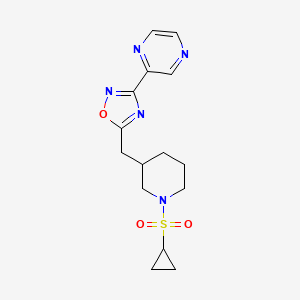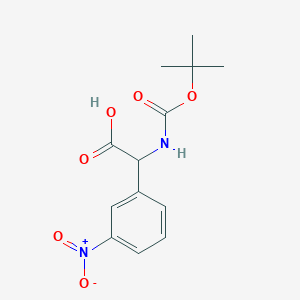
(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is a useful research compound. Its molecular formula is C28H18N2O2 and its molecular weight is 414.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
Researchers have synthesized organotin compounds derived from Schiff bases, including derivatives related to the compound of interest, for applications in OLEDs. The synthesis involves a multicomponent reaction leading to compounds where the tin atom is pentacoordinated. These synthesized compounds exhibit quantum yields around 4% with lifetimes in the range of 10^(-10) to 10^(-11) seconds. Preliminary studies on the electroluminescence properties of these compounds have shown a threshold voltage at 13 V and a high current density (500 mA/cm^2) but low luminance (0.03 cd/m^2), indicating potential for further development in OLED technology (García-López et al., 2014).
Photophysical and Solvatochromic Studies
Another study focused on the synthesis of derivatives using a ring transformation strategy, investigating their photophysical properties. The derivatives were characterized by spectral analysis, fluorescence emission, and absorption measurements in various solvents. This research aimed to understand the effect of solvent polarity on the spectral behavior of molecules, revealing insights into solute–solvent interactions and electronic excitation of molecules. The study also explored fluorescence quantum efficiencies and the relationship with HOMO and LUMO energies calculated by DFT calculations, providing a foundation for applications in photophysical studies and potentially in designing materials with specific optical properties (Patil et al., 2021).
Chemical Sensing
A novel chemo-sensor based on a derivative of the compound was designed and synthesized for selective colorimetric sensing of Cu^2+ ions in aqueous solutions. This sensor exhibited a color change from yellow to orange upon the presence of Cu^2+ ions, demonstrating the potential for sequential recognition of metal ions through a convenient, easy, and colorimetric method. The synthesized sensor also showed promising applications as a practical, visible colorimetric test strip for detecting Cu^2+ ions in environmental and biological samples (Jo et al., 2014).
Propiedades
IUPAC Name |
2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c29-17-23-26(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)32-28(23)30-18-24-22-14-8-7-9-19(22)15-16-25(24)31/h1-16,18,31H/b30-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBUUOACCKWOGW-UXHLAJHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)